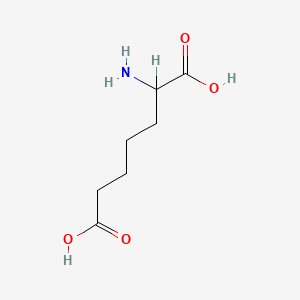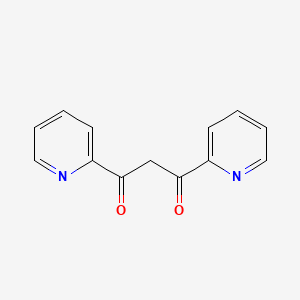
1,3-二(2-吡啶基)-1,3-丙二酮
描述
1,3-Di(2-pyridyl)benzene is a compound that structurally resembles the widely-used ligand terpyridine . It has a molecular formula of C13H14N2 . The compound is used in the creation of various metal complexes, particularly those involving platinum (II), which have practical applications in areas such as organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of 1,3-Di(2-pyridyl)benzene involves starting from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling . Other methods include cyclization of bisphenylamides in the presence of a mixture of phosphorus oxide and oxychloride .Molecular Structure Analysis
The molecular structure of 1,3-Di(2-pyridyl)benzene has been determined by X-ray diffraction studies on a single crystal . The compound exhibits a NCN-cyclometalating ligand structure .Chemical Reactions Analysis
1,3-Di(2-pyridyl)benzene can form complexes with various metal cations such as Pd (II), Pt (II), Fe (II), Ir (III), Ru (III) based on its ligand structure . The compound can also undergo ligand-centred reduction .Physical And Chemical Properties Analysis
1,3-Di(2-pyridyl)benzene has a molecular weight of 198.269 g/mol . It has a boiling point of 117°C . The compound exhibits green and red phosphorescence in dichloromethane solution and in the solid state, respectively .科学研究应用
Organic Light Emitting Diodes (OLEDs)
Complexes of various metal cations (Pd(II), Pt(II), Fe(II), Ir(III), Ru(III)) based on 1,3-di(2-pyridyl)benzene ligands are most commonly used as monochromatic OLEDs .
White Light Diodes (OWLED)
The same complexes are also used in OWLED .
Light-Emitting Electrochemical Cells (LEEC)
The combination of photoluminescent and semiconducting properties of Pt(II), Ru(III), and Fe(II) complexes based on functionalized 1,3-di(2-pyridyl)benzenes allows their use in LEEC .
High Performance Polymer Solar Cells (PSC)
These complexes can also be used as cathode layers for high performance PSC .
Redox Molecular Wires
Functionalized 1,3-di(2-pyridyl)benzenes can be used as redox molecular wires .
Supramolecular Nanowires
They can also be used to create supramolecular nanowires for various products of micro- and nanoelectronics .
Cytotoxic Properties Against Cancer Cells
The Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells .
DNA Intercalation
Azide-substituted analogue of the Pt(II) complex of 1,3-di(2-pyridyl)benzene has an intercalating effect for DNA molecules .
作用机制
Target of Action
1,3-Di(2-pyridyl)-1,3-propanedione, also known as 1,3-Di(pyridin-2-yl)propane-1,3-dione, is a compound that has been found to interact with various metal cations, including Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations are the primary targets of the compound. The compound acts as a ligand, binding to these metal cations and forming complexes .
Mode of Action
The compound interacts with its targets through a process known as cyclometallation . In this process, the compound forms a cyclic bond with the metal cation, resulting in a complex. Metals such as ruthenium (II), osmium (II), and platinum (II) give a terdentate N⁁C⁁N binding mode in which cyclometallation occurs at C2, while the ions iridium (III), rhodium (III), and palladium (II) favor C4 metallation .
Biochemical Pathways
The biochemical pathways affected by 1,3-Di(2-pyridyl)-1,3-propanedione are primarily related to its photophysical properties . The compound’s interaction with metal cations results in complexes that exhibit photoluminescent and semiconducting properties . These properties allow the complexes to be used in various applications, including light-emitting electrochemical cells (LEEC), high-performance polymer solar cells (PSC), redox molecular wires, and supramolecular nanowires .
Result of Action
The result of the compound’s action is the formation of complexes with various metal cations . These complexes have unique photophysical properties, making them useful in a variety of applications . For example, the Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells .
Action Environment
The action of 1,3-Di(2-pyridyl)-1,3-propanedione can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with metal cations can be affected by the presence of other ligands or competing metal ions. Additionally, the photophysical properties of the resulting complexes can be influenced by factors such as temperature, pH, and the presence of other molecules .
未来方向
The future directions for 1,3-Di(2-pyridyl)benzene largely involve its application in the creation of metal complexes for use in OLEDs and other electronic devices . Its potential as a cell imaging agent amenable to time-resolved detection procedures on the microsecond timescale has also been demonstrated .
属性
IUPAC Name |
1,3-dipyridin-2-ylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGUVLMWGIPVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963917 | |
| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(2-pyridyl)-1,3-propanedione | |
CAS RN |
4773-20-0, 10198-89-7 | |
| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di(2-pyridyl)-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of o-bppdH?
A: 1,3-Di(pyridin-2-yl)propane-1,3-dione has the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol []. Its structure features two pyridine rings linked by a propane-1,3-dione bridge, making it a suitable ligand for forming metal complexes.
Q2: How does o-bppdH interact with metal ions?
A: The o-bppdH molecule acts as a bidentate ligand, typically coordinating to metal ions through its two oxygen atoms from the diketone moiety [, , ]. The nitrogen atoms on the pyridine rings can also participate in coordination, depending on the metal ion and reaction conditions.
Q3: What types of metal complexes can be formed with o-bppdH?
A: o-bppdH readily forms complexes with various metal ions, including cadmium [], copper [], iron [], and manganese []. The resulting complexes exhibit diverse structures, ranging from polynuclear chains [] and tetranuclear oligomers [] to dodecanuclear iron(III) complexes with a Fe4(OH)4 cubane core [].
Q4: What are the potential applications of o-bppdH-based metal complexes?
A: The unique properties of o-bppdH complexes make them attractive for various applications. For example, some complexes exhibit luminescence, making them potentially useful in materials science for light-emitting devices []. Additionally, [Mn3O(O2CMe)3(dpd)3/2)]2(I3)2, a manganese complex featuring o-bppdH, exhibits single-molecule magnet (SMM) behavior, opening avenues for applications in high-density information storage and quantum computing [].
Q5: Can o-bppdH be utilized in organic synthesis?
A: Yes, o-bppdH serves as a valuable building block in organic synthesis. For instance, it can be employed in multicomponent reactions to synthesize polysubstituted furans, which are important heterocyclic compounds with diverse biological activities [].
Q6: How does the structure of o-bppdH influence its halogen bonding ability?
A: Studies have shown that o-bppdH, along with its isomers m-bppdH and p-bppdH, can form halogen-bonded assemblies with 1,4-diiodotetrafluorobenzene (1,4-DITFB) []. The position of the nitrogen atom on the pyridine ring (ortho, meta, or para) significantly influences the resulting supramolecular architectures, highlighting the importance of structural variations in crystal engineering and materials design [].
Q7: Are there any reported analytical applications of o-bppdH?
A: Research indicates that o-bppdH can be utilized as a fluorogenic labeling reagent for carbohydrates []. This method enables sensitive HPLC-based detection of monosaccharides in complex biological matrices like blood and milk, demonstrating its potential in analytical chemistry and biochemistry [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Dimethylamino)quinolin-4-yl]-3-phenylurea](/img/structure/B7788558.png)
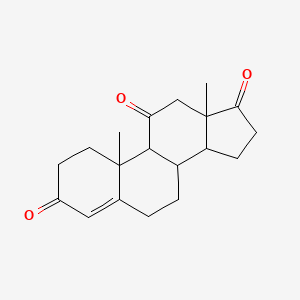
![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7788564.png)

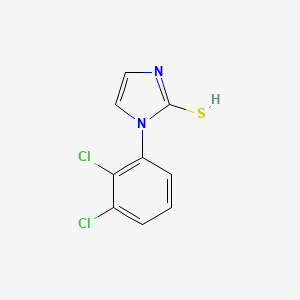


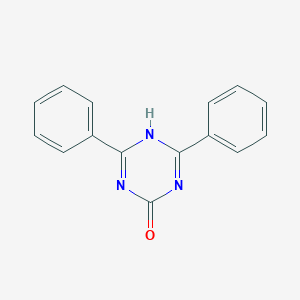

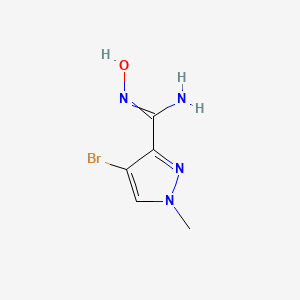
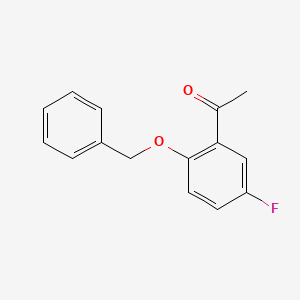
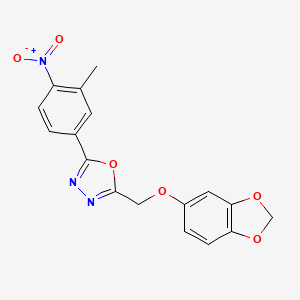
![4-[[5-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7788630.png)
